molecular formula C9H5BrFN B064740 2-Bromo-6-fluoroquinoline CAS No. 159870-91-4

2-Bromo-6-fluoroquinoline

Cat. No. B064740
M. Wt: 226.04 g/mol
InChI Key: GEDXYXFMKSPTLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-fluoroquinoline involves various strategies, including halogenation, metalation, and functionalization sequences. For example, mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into carboxylic acids through halogen/metal permutation, and further functionalized to yield various derivatives with excellent yields (Ondi, Volle, & Schlosser, 2005). Additionally, synthesis routes involve heterocyclization reactions and aza-Diels-Alder/Suzuki cross-coupling sequences to create "push-pull" fluorophores, showcasing the compound's versatility in organic synthesis (Kopchuk et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoroquinoline is characterized by the presence of bromo and fluoro substituents on the quinoline nucleus. These substituents play a critical role in the chemical reactivity and physical properties of the molecule. The electronic effects of these halogens influence the compound's behavior in subsequent chemical transformations, making it a valuable intermediate for further derivatization.

Chemical Reactions and Properties

2-Bromo-6-fluoroquinoline undergoes various chemical reactions, including metalation, functionalization, and coupling reactions. These transformations allow for the introduction of functional groups and the synthesis of complex molecules. For instance, the compound can be used to generate quinoline carboxylic acids and their derivatives through controlled reactions, which are key intermediates in pharmaceutical synthesis (Ondi, Volle, & Schlosser, 2005).

Scientific Research Applications

Chemical Synthesis and Functionalization

2-Bromo-6-fluoroquinoline serves as a versatile building block in organic synthesis, enabling the introduction of functional groups through metalation and functionalization sequences. This compound has been successfully utilized to synthesize carboxylic acids and their derivatives with excellent yields, demonstrating its potential in the development of complex organic molecules (Ondi, Volle, & Schlosser, 2005). Additionally, it is a key intermediate in drug discovery processes, where modifications to its structure have led to improved synthesis routes and yields for pharmaceutical compounds (Nishimura & Saitoh, 2016).

Antimicrobial Drug Synthesis

Halogenated quinolines, including 2-bromo-6-fluoroquinoline derivatives, are crucial in antimicrobial drug discovery. Their synthesis has been optimized to provide key building blocks for the development of antibiotics, highlighting their importance in addressing microbial resistance (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014). The antimicrobial activity of new quinoline derivatives synthesized from 2-bromo-6-fluoroquinoline has been extensively studied, showing significant antibacterial and antifungal effects, which underscores the potential of these compounds in therapeutic applications (Desai, Rajpara, & Joshi, 2012).

Cancer Research

In cancer research, 2-bromo-6-fluoroquinoline derivatives have been identified as promising candidates for imaging and therapy. Studies have focused on synthesizing high-affinity ligands for σ2-receptors, which are upregulated in proliferating tumor cells. These ligands, labeled with radioactive bromine, have shown potential for positron emission tomography (PET) imaging of solid tumors, providing a non-invasive method to diagnose and monitor cancer progression (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).

Safety And Hazards

2-Bromo-6-fluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

2-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDXYXFMKSPTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595867
Record name 2-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoroquinoline

CAS RN

159870-91-4
Record name 2-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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